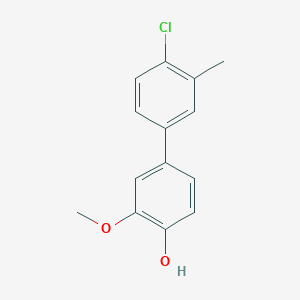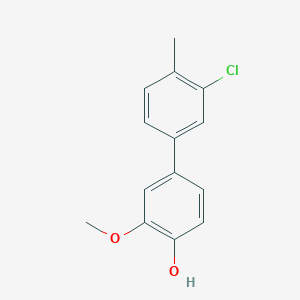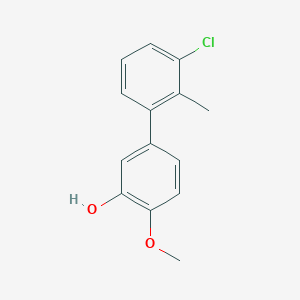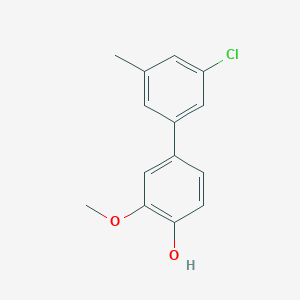
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95% (abbreviated 4-CMP-2-MP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white solid with a melting point of 80-82 °C and a boiling point of 178-180 °C. 4-CMP-2-MP has a molecular weight of 204.58 g/mol and is soluble in water and alcohol. It is a derivative of phenol and contains both an aromatic ring and a methoxy group.
Scientific Research Applications
4-CMP-2-MP has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe for the detection of proteins and as an inhibitor of enzymes such as tyrosinase and xanthine oxidase. It has also been used as a model compound for the study of the structure and reactivity of other organic compounds.
Mechanism of Action
The mechanism of action of 4-CMP-2-MP is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as a fluorescent probe by binding to certain molecules and emitting light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-2-MP are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase, which are involved in the metabolism of certain compounds. It has also been shown to have antioxidant properties, which could be beneficial in certain medical applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CMP-2-MP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a suitable reagent for a variety of reactions. However, it is important to note that 4-CMP-2-MP can be toxic if ingested and should be handled with care. It is also important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.
Future Directions
The potential applications of 4-CMP-2-MP are vast and further research is necessary to fully understand its biochemical and physiological effects. Possible future directions include further research into its enzyme inhibition properties, its potential as an antioxidant, and its potential for use in drug synthesis. Additionally, further research into its structure and reactivity could lead to the development of new compounds with similar properties. Finally, research into its potential as a fluorescent probe could lead to the development of new methods for the detection of proteins and other molecules.
Synthesis Methods
4-CMP-2-MP can be synthesized from 4-chloro-3-methylphenol via a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to form 4-(4-chloro-3-methylphenyl)-2-methanesulfonate. The second step involves the reaction of 4-(4-chloro-3-methylphenyl)-2-methanesulfonate with a base, such as sodium hydroxide, to form 4-(4-chloro-3-methylphenyl)-2-methoxyphenol.
properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMJEDPMYMPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685605 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-79-9 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














